

Application Notes and Protocols for Gene Expression Analysis Following Ralometostat (TNG908) Administration

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Compound of Interest		
Compound Name:	Ralometostat	
Cat. No.:	B15583435	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralometostat, also known as TNG908, is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It exhibits a unique mechanism of action, functioning as a methylthioadenosine (MTA)-cooperative inhibitor. This means it selectively binds to the PRMT5-MTA complex, which is significantly elevated in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] [4][5] MTAP gene deletion is a common event in various cancers, often occurring as a codeletion with the tumor suppressor gene CDKN2A. The accumulation of MTA in MTAP-deleted cells creates a synthetic lethal vulnerability, making them highly susceptible to PRMT5 inhibition by Ralometostat.[3][4][5]

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including gene expression, RNA splicing, cell cycle progression, and DNA damage repair. By inhibiting PRMT5 in an MTA-cooperative manner, **Ralometostat** disrupts these essential functions, leading to selective cancer cell death while sparing normal, MTAP-proficient cells.[3][4][5]



Understanding the downstream effects of **Ralometostat** on the transcriptome is critical for elucidating its precise anti-cancer mechanisms, identifying biomarkers of response and resistance, and discovering potential combination therapies. RNA sequencing (RNA-seq) is a powerful tool for genome-wide analysis of gene expression changes following drug treatment. These application notes provide detailed protocols for performing gene expression analysis in cancer cell lines treated with **Ralometostat**, from cell culture and drug treatment to RNA sequencing and data validation.

Data Presentation: Expected Gene Expression Changes

While a specific public dataset for **Ralometostat** (TNG908) is not readily available, data from a highly similar MTA-cooperative PRMT5 inhibitor, MRTX1719, provides insight into the expected transcriptomic changes. The following tables summarize the anticipated differentially expressed genes in a non-small cell lung cancer (NSCLC) cell line (LU99) with an MTAP deletion, based on the analysis of publicly available RNA-seq data (GEO Accession: GSE240145).[6][7][8]

Table 1: Expected Top 10 Upregulated Genes Following Ralometostat Treatment



Gene Symbol	Gene Name	Fold Change (log2)	p-value
CDKN1A	Cyclin Dependent Kinase Inhibitor 1A	3.5	< 0.001
GDF15	Growth Differentiation Factor 15	3.2	< 0.001
TP53l3	Tumor Protein P53 Inducible Protein 3	3.0	< 0.001
PHLDA3	Pleckstrin Homology Like Domain Family A Member 3	2.8	< 0.001
SESN2	Sestrin 2	2.7	< 0.001
FDXR	Ferredoxin Reductase	2.6	< 0.001
ZMAT3	Zinc Finger Matrin- Type 3	2.5	< 0.001
EDA2R	Ectodysplasin A2 Receptor	2.4	< 0.001
BBC3	BCL2 Binding Component 3	2.3	< 0.001
GADD45A	Growth Arrest and DNA Damage Inducible Alpha	2.2	< 0.001

Table 2: Expected Top 10 Downregulated Genes Following Ralometostat Treatment

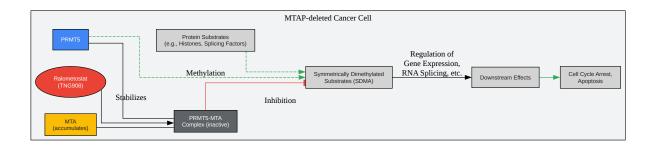


Gene Symbol	Gene Name	Fold Change (log2)	p-value
MYC	MYC Proto- Oncogene, bHLH Transcription Factor	-3.8	< 0.001
E2F1	E2F Transcription Factor 1	-3.5	< 0.001
CDC25A	Cell Division Cycle 25A	-3.3	< 0.001
CCNE1	Cyclin E1	-3.1	< 0.001
CDK1	Cyclin Dependent Kinase 1	-3.0	< 0.001
PLK1	Polo-Like Kinase 1	-2.9	< 0.001
AURKA	Aurora Kinase A	-2.8	< 0.001
BUB1	BUB1 Mitotic Checkpoint Serine/Threonine Kinase	-2.7	< 0.001
FOXM1	Forkhead Box M1	-2.6	< 0.001
CENPA	Centromere Protein A	-2.5	< 0.001

Note: The data presented in these tables are representative and derived from studies on a similar MTA-cooperative PRMT5 inhibitor (MRTX1719). Actual results with **Ralometostat** (TNG908) may vary depending on the cell line, treatment conditions, and experimental setup.

Signaling Pathway and Experimental Workflow Ralometostat (TNG908) Mechanism of Action



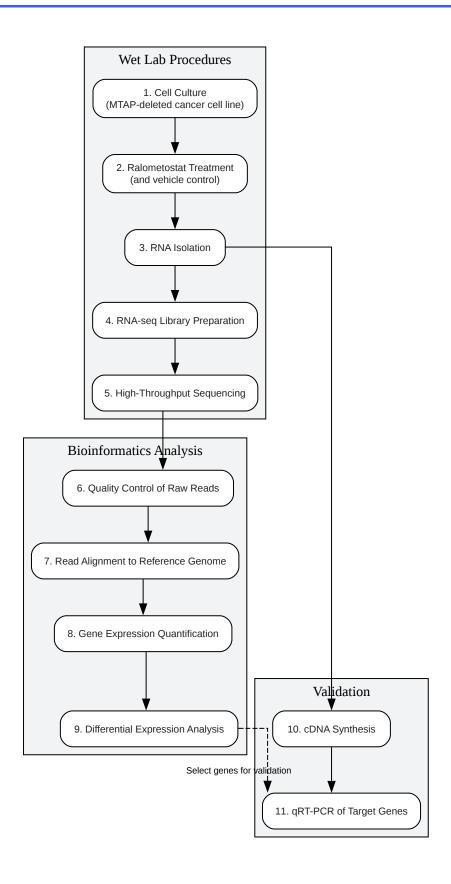


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Caption: Ralometostat's mechanism of action in MTAP-deleted cancer cells.

Experimental Workflow for Gene Expression Analysis





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Caption: Workflow for gene expression analysis following Ralometostat treatment.



Experimental Protocols Cell Culture and Ralometostat Treatment

This protocol is designed for adherent cancer cell lines with a confirmed MTAP deletion.

Materials:

- MTAP-deleted cancer cell line (e.g., LU99, HCT116 MTAP-KO)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Ralometostat (TNG908)
- Vehicle control (e.g., DMSO)
- 6-well tissue culture plates
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Seed the MTAP-deleted cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
- Prepare a stock solution of **Ralometostat** in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, $1\,\mu$ M).
- Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Ralometostat concentration.
- Remove the old medium from the cells and replace it with the medium containing **Ralometostat** or the vehicle control. Treat cells in triplicate for each condition.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).



• After the treatment period, harvest the cells for RNA isolation.

RNA Isolation and Quality Control

Materials:

- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- RNase-free water, tubes, and pipette tips
- Spectrophotometer (e.g., NanoDrop)
- Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

- Isolate total RNA from the **Ralometostat** and vehicle-treated cells according to the manufacturer's protocol of the chosen RNA isolation kit.
- Elute the RNA in RNase-free water.
- Assess the quantity and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are indicative of high-purity RNA.
- Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream RNA-seq applications.
- Store the RNA at -80°C until further use.

RNA Sequencing (RNA-seq)

Procedure:

- Library Preparation:
 - Start with 1 μg of total RNA per sample.
 - Perform poly(A) selection to enrich for mRNA.



- Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
- Synthesize the second-strand cDNA.
- Perform end-repair, A-tailing, and adapter ligation.
- Amplify the library using PCR.
- Purify the library and assess its quality and quantity.
- Sequencing:
 - Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
 - Aim for a sequencing depth of at least 20 million single-end reads per sample for differential gene expression analysis.

Bioinformatics Analysis of RNA-seq Data

- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
- Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes
 that are significantly differentially expressed between Ralometostat-treated and vehicletreated samples. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold
 change > 1 or < -1 are common thresholds for significance.
- Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene sets that are enriched among the differentially expressed genes.



Validation of RNA-seq Results by qRT-PCR

Materials:

- cDNA synthesis kit
- SYBR Green or TaqMan-based qRT-PCR master mix
- Gene-specific primers for selected target genes and a housekeeping gene (e.g., GAPDH, ACTB)
- qRT-PCR instrument

Procedure:

- cDNA Synthesis:
 - Reverse transcribe 1 μg of total RNA from the same samples used for RNA-seq into cDNA using a cDNA synthesis kit.
- qRT-PCR:
 - Set up qRT-PCR reactions in triplicate for each gene of interest and the housekeeping gene for each sample.
 - Perform the qRT-PCR using a standard thermal cycling protocol.
 - \circ Analyze the data using the $\Delta\Delta$ Ct method to calculate the relative gene expression levels.
- Data Comparison: Compare the relative gene expression changes obtained from qRT-PCR with the results from the RNA-seq analysis to validate the findings.[9][10][11]

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